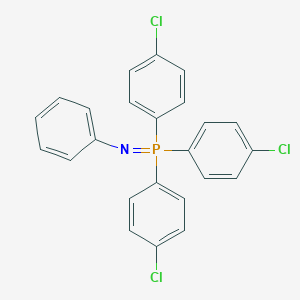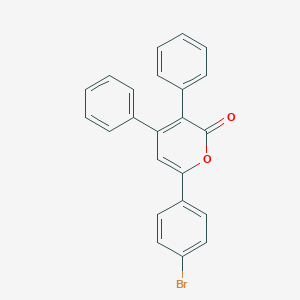
6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one, also known as BDP, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a member of the pyranone family of compounds and has been found to exhibit a range of interesting biological activities. In
Mécanisme D'action
The mechanism of action of 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one has also been found to inhibit the activation of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in the regulation of genes that promote inflammation and cell survival.
Effets Biochimiques Et Physiologiques
6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one has been found to exhibit a range of interesting biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in these cells. 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one has also been found to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. Additionally, 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one has been found to have anti-oxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one for lab experiments is its well-established synthesis method, which allows researchers to obtain pure 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one for their experiments. Additionally, 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one has been extensively studied in the literature, which means that there is a wealth of information available on its properties and potential applications. However, one limitation of 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are many potential future directions for research on 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one. One area of interest is the development of 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the development of new synthesis methods for 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one, which may allow for the production of more potent analogs. Additionally, further research is needed to fully understand the mechanism of action of 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one and its effects on different cell types and biological processes.
Conclusion:
In conclusion, 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. It exhibits a range of interesting biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties. While its mechanism of action is not fully understood, it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one has many advantages for lab experiments, including its well-established synthesis method and extensive literature on its properties and potential applications. There are many potential future directions for research on 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one, including the development of 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one-based drugs and new synthesis methods.
Méthodes De Synthèse
The synthesis of 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one involves the condensation of 4-bromobenzaldehyde with 1,3-diphenylpropane-1,3-dione in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain pure 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one. This synthesis method has been well-established in the literature and has been used by many researchers to obtain 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one for their experiments.
Applications De Recherche Scientifique
6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit a range of interesting biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties. These properties make 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
14966-77-9 |
|---|---|
Nom du produit |
6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one |
Formule moléculaire |
C23H15BrO2 |
Poids moléculaire |
403.3 g/mol |
Nom IUPAC |
6-(4-bromophenyl)-3,4-diphenylpyran-2-one |
InChI |
InChI=1S/C23H15BrO2/c24-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)22(23(25)26-21)18-9-5-2-6-10-18/h1-15H |
Clé InChI |
AAUMHADTYZZYHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC(=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)OC(=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)
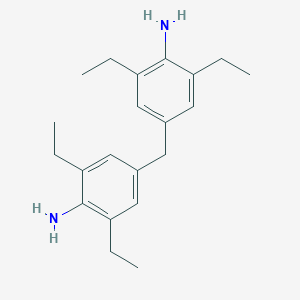


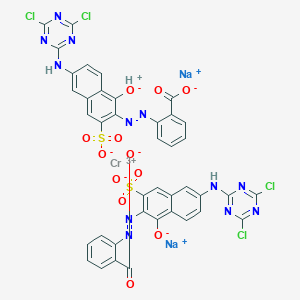
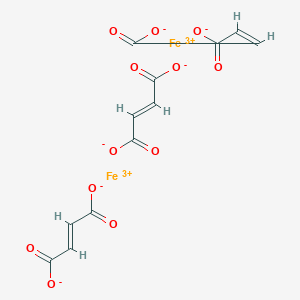




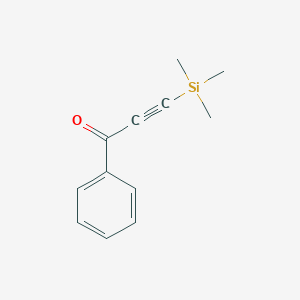
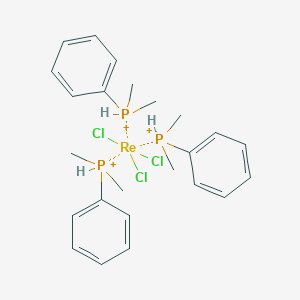
![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)
